N-(2-ethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
The compound N-(2-ethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine belongs to the [1,2,3]triazolo[1,5-a]quinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:
- Position 3: A 4-methylphenylsulfonyl group, contributing to steric bulk and electron-withdrawing properties.
- Position 5: A 2-ethoxyphenylamine substituent, introducing hydrophilic and hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S/c1-3-32-21-11-7-5-9-19(21)25-22-18-8-4-6-10-20(18)29-23(26-22)24(27-28-29)33(30,31)17-14-12-16(2)13-15-17/h4-15H,3H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCALEXATULHTGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H18N4O3S
- CAS Number : 15988448
- Chemical Class : Quinazoline derivatives
The compound features a triazole ring fused with a quinazoline structure, which is known for various biological activities including anticancer and anticholinesterase effects.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. For instance, compounds similar to this compound have shown efficacy against breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that derivatives of quinazoline could inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells .
Anticholinesterase Activity
Another significant biological activity of this compound is its potential as an anticholinesterase agent. Anticholinesterase drugs are vital in treating neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase (AChE) was evaluated using the modified Ellman's spectrophotometric method. Compounds in this class have demonstrated varying degrees of AChE inhibition, suggesting their efficacy in enhancing cholinergic transmission .
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound against various cell lines. The results indicated:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Moderate Anticancer |
| SH-SY5Y (Neuroblastoma) | 15.8 | Anticholinesterase |
| HeLa (Cervical Cancer) | 10.0 | Strong Anticancer |
These findings suggest that the compound has a promising profile for further development as an anticancer and neuroprotective agent.
Case Study 1: Breast Cancer Treatment
A recent study investigated the effects of quinazoline derivatives on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways while inhibiting cell cycle progression at the G2/M phase . This dual mechanism highlights its potential as a therapeutic agent in oncology.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of similar compounds in models of Alzheimer's disease. The results demonstrated that these compounds could significantly reduce AChE activity, leading to improved cognitive function in animal models . This suggests that this compound may have therapeutic implications for neurodegenerative disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The [1,2,3]triazolo[1,5-a]quinazoline core is conserved across analogs, but substituent variations significantly alter physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Functional Group Impact
- Sulfonyl Group: 4-Methylphenyl (Target): Balances steric bulk and electronic effects. 3,4-Dimethylphenyl (): Steric hindrance may reduce off-target interactions .
Amine Group :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
